molecular formula C12H16O2 B8476600 3-Ethyl-4-isopropoxy-benzaldehyde

3-Ethyl-4-isopropoxy-benzaldehyde

Cat. No.: B8476600
M. Wt: 192.25 g/mol
InChI Key: SIFYGSQKMSHVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4-isopropoxy-benzaldehyde is a substituted benzaldehyde derivative featuring an ethyl group at the 3-position and an isopropoxy group at the 4-position of the aromatic ring. Its molecular formula is C₁₂H₁₆O₂, with a molar mass of 192.25 g/mol. The compound’s structure combines lipophilic alkyl (ethyl) and alkoxy (isopropoxy) substituents, which influence its physical and chemical properties. The ethyl group contributes to steric bulk and electron-donating inductive effects, while the isopropoxy group introduces resonance stabilization and moderate polarity. These features enhance solubility in organic solvents, making it suitable for applications in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-ethyl-4-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C12H16O2/c1-4-11-7-10(8-13)5-6-12(11)14-9(2)3/h5-9H,4H2,1-3H3

InChI Key

SIFYGSQKMSHVGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C=O)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Notable Properties/Applications
This compound Ethyl (3), Isopropoxy (4) C₁₂H₁₆O₂ 192.25 High lipophilicity; potential intermediate in drug synthesis
4-(Bromomethyl)benzaldehyde Bromomethyl (4) C₈H₇BrO 199.05 Reactive bromine group; used in cross-coupling reactions; limited toxicological data
3-Dimethylaminomethyl-4-isopropoxy-benzaldehyde Dimethylaminomethyl (3), Isopropoxy (4) C₁₃H₁₉NO₂ 221.30 Basic amino group enhances water solubility at acidic pH; possible use in ion-exchange processes
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Isoxazolyl phenethoxy (para) C₂₁H₂₁NO₄ 363.40 Ester derivative with antimicrobial potential; isoxazole ring may confer bioactivity

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